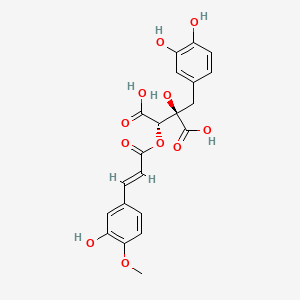

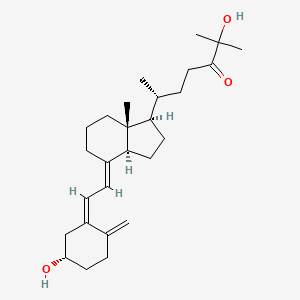

Cimicifugic acid B

Overview

Description

Cimicifugic acid B is a hydroxycinnamic acid ester, specifically a derivative of fukinolic acidThese plants have been traditionally used in various medicinal applications, particularly in Eastern Asia, North America, and Europe . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antiviral, and cytotoxic effects .

Mechanism of Action

Target of Action

Cimicifugic Acid B is primarily known for its antioxidant properties . It has been found to interact with the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical , a common target in antioxidant studies . The compound’s antioxidant activity plays a crucial role in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Mode of Action

This compound interacts with its targets by donating electrons, which neutralizes the unpaired electrons of free radicals . This interaction results in the reduction of the DPPH free radical, thereby inhibiting its activity . Computational docking studies have also shown that Cimicifugic Acids B and G have very good docking results towards the ATP-binding site of the viral helicase, which suggests potential antiviral activity .

Biochemical Pathways

This compound is a specialized metabolite derived from the shikimate pathway, which gives rise to the aromatic amino acids L-phenylalanine and L-tyrosine . The compound’s antioxidant activity can influence various biochemical pathways by reducing oxidative stress and inflammation, although the specific pathways affected may vary depending on the biological context .

Pharmacokinetics

The compound’s antioxidant activity suggests that it may be absorbed and distributed throughout the body where it can neutralize free radicals

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body . By neutralizing free radicals, the compound can prevent cellular damage caused by oxidative stress . This has potential implications for the prevention and treatment of various diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative diseases, and cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s antioxidant activity may be more pronounced in environments with high levels of oxidative stress Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and activity of this compound

Biochemical Analysis

Biochemical Properties

Cimicifugic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound inhibits the activity of collagenase, an enzyme responsible for collagen degradation . This inhibition is significant in preventing collagen breakdown during pathological conditions, wound healing, and inflammation . Additionally, this compound has been shown to inhibit hyaluronidase and cytochrome P450 enzymes, further highlighting its biochemical relevance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been reported to exhibit cytotoxic activity against cancer cells, inducing apoptosis through the activation of poly ADP ribose polymerase (PARP) . Furthermore, this compound influences cell signaling pathways, including the estrogen receptor pathway, contributing to its estrogenic activity . This compound also affects gene expression and cellular metabolism, modulating the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to collagenase, inhibiting its collagenolytic activity and preventing collagen degradation . Additionally, this compound interacts with cytochrome P450 enzymes, inhibiting their activity and affecting drug metabolism . This compound also modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting collagen degradation and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as anti-inflammatory and cytotoxic activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, this compound affects metabolic flux and metabolite levels, modulating the production of reactive oxygen species and other signaling molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cimicifugic acid B involves the esterification of hydroxycinnamic acids with specific hydroxyphenyllactic acids. The reaction typically requires the use of catalysts and controlled conditions to ensure the formation of the desired ester bond. The process may involve steps such as:

Esterification: Hydroxycinnamic acid is reacted with hydroxyphenyllactic acid in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from plant sources, particularly from the rhizomes of Actaea species. The extraction process includes:

Harvesting: Rhizomes are harvested from mature plants.

Extraction: The rhizomes are subjected to solvent extraction using solvents like ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Cimicifugic acid B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds .

Scientific Research Applications

Chemistry: It serves as a model compound for studying esterification and hydroxycinnamic acid derivatives.

Biology: The compound exhibits biological activities such as anti-inflammatory and antiviral effects, making it a subject of interest in pharmacological research.

Medicine: Cimicifugic acid B is investigated for its potential therapeutic effects, including its role in treating inflammatory conditions and viral infections.

Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries.

Comparison with Similar Compounds

Cimicifugic acid B is compared with other hydroxycinnamic acid esters, such as:

Fukinolic Acid: Similar in structure but differs in the specific esterified hydroxycinnamic acid.

Cimicifugic Acid A: Another derivative with different biological activities.

Cimicifugic Acid C: Exhibits distinct pharmacological properties compared to this compound.

This compound stands out due to its unique combination of hydroxycinnamic acid and hydroxyphenyllactic acid, contributing to its specific biological activities and therapeutic potential .

Properties

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-31-16-6-3-11(8-15(16)24)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-2-5-13(22)14(23)9-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLLZXSGPDXOA-ZHBFVYIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347722 | |

| Record name | Cimicifugic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-66-5 | |

| Record name | Cimicifugic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205114665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicifugic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMICIFUGIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMQ0SKL6CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cimicifugic acid B and where is it found?

A: this compound is a caffeic acid derivative found in the rhizomes of the Actaea racemosa plant, commonly known as black cohosh. [, , ] It belongs to a class of compounds known as hydroxycinnamic acid esters. []

Q2: What is the structure of this compound?

A: this compound is a 2-E-isoferuloylfukiic acid. [] While the exact molecular weight is not specified in the provided abstracts, its molecular formula can be deduced as C20H18O8 based on its structure. Spectroscopic data, such as NMR shifts, are not provided in these abstracts.

Q3: Does this compound have any biological activity?

A: Yes, this compound has demonstrated inhibitory activity against neutrophil elastase, an enzyme implicated in inflammatory processes. [] The reported IC50 value for this inhibition is 11.4 µmol/L. []

Q4: Are there other compounds similar to this compound in black cohosh?

A: Yes, several other caffeic acid derivatives, structurally similar to this compound, have been identified in black cohosh. [, , ] These include cimicifugic acids A, E, and F, as well as fukinolic acid. [, , , , ] Some of these compounds, like Cimicifugic acid A, also exhibit inhibitory activity against neutrophil elastase. []

Q5: How is this compound identified and quantified in plant extracts?

A: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a primary method for identifying and potentially quantifying this compound in complex plant matrices. [] The technique allows for separation based on chemical properties followed by detection and structural characterization through mass fragmentation patterns.

Q6: Has the potential for this compound to protect against DNA damage been investigated?

A: While this compound itself was not directly tested, a study demonstrated that other caffeic acid derivatives found in black cohosh, namely caffeic acid, methyl caffeate, and ferulic acid, showed a protective effect against menadione-induced DNA damage in cultured cells. [] This suggests a possibility that this compound might also possess similar protective properties due to its structural similarities. Further research is needed to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)

![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)

![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)

![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)